4-methylsulfonyl-N-(thiophen-2-ylmethyl)azepane-1-carboxamide
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Overview
Description
4-methylsulfonyl-N-(thiophen-2-ylmethyl)azepane-1-carboxamide is a synthetic organic compound that features a unique combination of functional groups, including a sulfonyl group, a thiophene ring, and an azepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methylsulfonyl-N-(thiophen-2-ylmethyl)azepane-1-carboxamide typically involves multiple steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a linear amine or a haloalkane.
Introduction of the Thiophene Ring: The thiophene ring is introduced via a nucleophilic substitution reaction, where a thiophene derivative reacts with an intermediate compound containing a leaving group.
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be optimized for scalability and cost-effectiveness. This might involve the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to identify the most efficient reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfonyl group can undergo oxidation reactions, potentially forming sulfone derivatives.
Reduction: The carboxamide group can be reduced to an amine under suitable conditions.
Substitution: The thiophene ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or borane can be used.
Substitution: Reagents like halogens or organometallic compounds are often employed in substitution reactions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-methylsulfonyl-N-(thiophen-2-ylmethyl)azepane-1-carboxamide is studied for its unique structural properties and reactivity. It serves as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may exhibit activity against certain diseases or conditions, depending on its interaction with biological targets.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-methylsulfonyl-N-(thiophen-2-ylmethyl)azepane-1-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s sulfonyl and thiophene groups may play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-methylsulfonyl-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide
- 4-methylsulfonyl-N-(thiophen-2-ylmethyl)morpholine-1-carboxamide
- 4-methylsulfonyl-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide
Uniqueness
4-methylsulfonyl-N-(thiophen-2-ylmethyl)azepane-1-carboxamide is unique due to its azepane ring, which imparts distinct steric and electronic properties compared to similar compounds with different ring systems
Properties
IUPAC Name |
4-methylsulfonyl-N-(thiophen-2-ylmethyl)azepane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3S2/c1-20(17,18)12-5-2-7-15(8-6-12)13(16)14-10-11-4-3-9-19-11/h3-4,9,12H,2,5-8,10H2,1H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CONREALIIRYGRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCCN(CC1)C(=O)NCC2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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